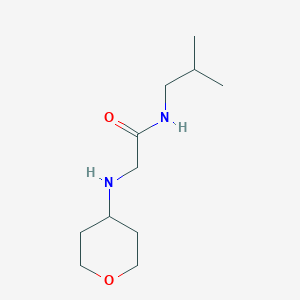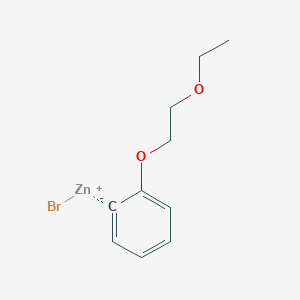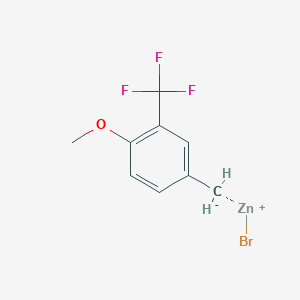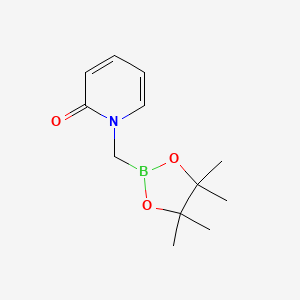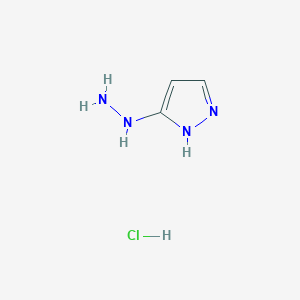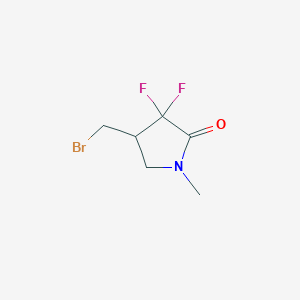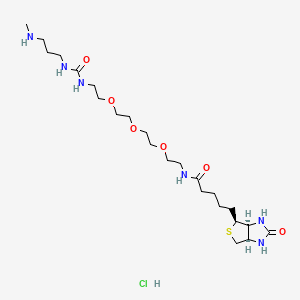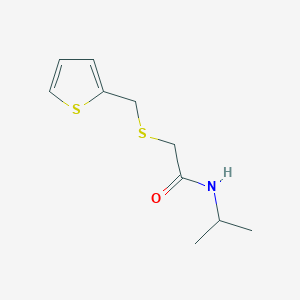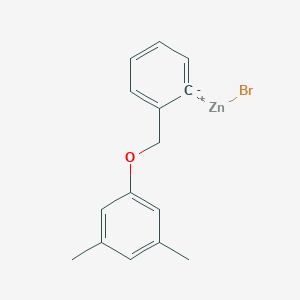
2-(3,5-Dimethylphenoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in various chemical reactions, making it a versatile reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(3,5-dimethylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2−(3,5−dimethylphenoxymethyl)bromobenzene+Zn→2−(3,5−dimethylphenoxymethyl)phenylzincbromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration in THF.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
The reactions involving this compound typically require:
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide has numerous applications in scientific research, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Material Science: This compound is used in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Medicinal Chemistry: It plays a role in the development of new drugs and therapeutic agents by enabling the synthesis of bioactive compounds.
Chemical Biology: Researchers use this compound to study biological pathways and interactions by synthesizing labeled or modified biomolecules.
Mecanismo De Acción
The mechanism by which 2-(3,5-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves its ability to act as a nucleophile or a coupling partner in various reactions. The compound’s reactivity is attributed to the presence of the zinc atom, which facilitates the formation of new bonds by stabilizing the transition states and intermediates during the reaction process.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound with similar reactivity but lacking the substituted phenyl group.
2-(3,5-dimethylphenyl)phenylzinc Bromide: A closely related compound with a different substitution pattern on the phenyl ring.
2-(3,5-dimethylphenoxymethyl)phenylmagnesium Bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.
Uniqueness
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the 3,5-dimethylphenoxymethyl group enhances its nucleophilicity and stability, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H15BrOZn |
|---|---|
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1,3-dimethyl-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NLRACGGBRFDZPJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


